Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate
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Overview
Description
Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate is a heterocyclic compound that features a unique structure combining a furan ring, an oxazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-hydroxypyridine with 2-furoyl chloride, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine, nitric acid, or acetic anhydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Brominated, nitrated, or acetylated furan derivatives.
Scientific Research Applications
Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors that are critical for cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine: Similar structure but lacks the tert-butyl group.
tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate: Similar core structure with different substituents.
Uniqueness
Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C15H18N2O4 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
tert-butyl 2-(furan-2-yl)-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(18)17-7-6-11-10(9-17)16-13(20-11)12-5-4-8-19-12/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
FRGRPLOPAXEEQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
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